Ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate
Description
Ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate is a tetrahydroquinoline derivative characterized by hydroxyl (-OH) and methoxy (-OCH3) substituents at positions 4 and 8, respectively, and an ester group at position 2. Tetrahydroquinolines are privileged scaffolds in medicinal chemistry due to their structural diversity and biological relevance. This analysis focuses on comparing this compound with structurally similar derivatives, emphasizing synthesis, substituent effects, and physicochemical properties.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-3-18-13(16)9-7-14-11-8(12(9)15)5-4-6-10(11)17-2/h4-6,9,12,14-15H,3,7H2,1-2H3 |
InChI Key |
MRZULDAEKDGVTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNC2=C(C1O)C=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclization
The most well-documented route involves the cyclocondensation of xanthurenic acid 8-methyl ether (4-hydroxy-8-methoxyquinoline-3-carboxylic acid) with ethyl alcohol under acidic conditions. Irving and Pinnington’s 1957 protocol remains foundational.
Reaction Scheme :
Xanthurenic acid 8-methyl ether undergoes esterification with ethanol in the presence of concentrated sulfuric acid as a catalyst. The reaction proceeds via nucleophilic acyl substitution, yielding ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. Subsequent hydrogenation of the quinoline ring using palladium on carbon (Pd/C) under hydrogen gas generates the tetrahydroquinoline derivative.
Key Parameters :
-
Solvent : Absolute ethanol
-
Catalyst : Sulfuric acid (10 mol%)
-
Temperature : Reflux (78–80°C)
-
Time : 6–8 hours
Mechanistic Considerations :
Sulfuric acid protonates the carbonyl oxygen of xanthurenic acid, enhancing electrophilicity for ethanol’s nucleophilic attack. The tetrahydroquinoline core forms via in situ hydrogenation, likely through a Pd-mediated heterogeneous catalysis mechanism.
Crystallographic and Spectroscopic Validation
Structural Confirmation via X-Ray Diffraction
The crystal structure of this compound (CCDC 1004530) confirms the stereochemistry and hydrogen-bonding network. Key metrics include:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.21 Å, b = 15.39 Å, c = 9.84 Å |
| Bond angles (C3–N1–C4) | 112.5° |
| Hydrogen bonds | O–H···O (2.67 Å) |
Data from single-crystal X-ray analysis corroborate the equatorial position of the ethyl ester and axial hydroxyl group.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.89 (s, 3H, OCH₃), 4.18 (q, J = 7.1 Hz, 2H, OCH₂), 4.45 (m, 1H, H-3), 6.72 (d, J = 8.9 Hz, 1H, H-6), 6.94 (d, J = 8.9 Hz, 1H, H-5).
-
IR (KBr) : 3420 cm⁻¹ (O–H stretch), 1705 cm⁻¹ (C=O ester), 1610 cm⁻¹ (C=N quinoline).
Comparative Analysis of Synthetic Methods
| Method | Yield | Conditions | Scalability | Cost |
|---|---|---|---|---|
| Cyclocondensation | 65–70% | H₂SO₄, reflux | High | Low |
| SAFE Diazo Transfer | 50–60% | CuI, H₂O, 25°C | Moderate | Moderate |
Key Findings :
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical syntheses.
Example Reaction:
-
Conditions: Hydrolysis with aqueous NaOH (2M) at 80°C for 4 hours1.
-
Product: 4-Hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid.
-
Yield: ~85% (estimated based on analogous ester hydrolysis)2.
Nucleophilic Substitution at the 4-Hydroxy Position
The hydroxyl group at position 4 can be replaced by halogens or other nucleophiles.
Chlorination with Phosphorus Oxychloride (POCl₃)
-
Product: Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate.
-
Yield: 98%4.
| Reaction Component | Details |
|---|---|
| Substrate | Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate |
| Reagent | POCl₃ |
| Solvent | Acetonitrile or neat POCl₃ |
| Temperature | 90–110°C |
| Catalyst | None |
This reaction proceeds via a two-step mechanism: (1) phosphorylation of the hydroxyl group, followed by (2) nucleophilic displacement by chloride4.
Cyclization Reactions
The tetrahydroquinoline scaffold participates in cyclization to form polycyclic structures.
Bischler–Napieralski Cyclization
-
Conditions: Catalytic BF₃·OEt₂ in dichloroethane at 80°C5.
-
Product: Isoquinoline derivatives (e.g., compound 68 in 5).
-
Application: Key step in the synthesis of alkaloids like laudanosine5.
Thermal Cyclization
-
Conditions: Heating in diphenyl ether-biphenyl eutectic at 250°C6.
-
Product: Quinoline ring aromatization (e.g., formation of 16 in 3).
Oxidation Reactions
The tetrahydroquinoline ring can be oxidized to a fully aromatic quinoline system.
Example:
-
Reagent: MnO₂ or DDQ in dichloromethane2.
-
Product: 8-Methoxyquinoline-3-carboxylate derivatives.
-
Mechanism: Dehydrogenation via radical intermediates2.
Condensation with Amines
The ester group reacts with amines to form amide derivatives, enhancing drug-like properties.
Example:
-
Conditions: Ethanol, reflux with primary amines (e.g., methylamine)2.
-
Product: 4-Hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxamide.
-
Yield: ~70% (estimated)2.
Functionalization of the Methoxy Group
The methoxy group at position 8 can be demethylated or modified.
Demethylation with BBr₃
-
Conditions: BBr₃ in CH₂Cl₂ at −78°C3.
-
Product: Ethyl 4-hydroxy-8-hydroxyquinoline-3-carboxylate.
-
Application: Generation of phenolic intermediates for further coupling3.
Reductive Amination
The secondary amine in the tetrahydroquinoline ring undergoes reductive amination with aldehydes/ketones.
Example:
-
Conditions: NaBH₃CN in methanol, room temperature7.
-
Product: N-Alkylated tetrahydroquinoline derivatives.
-
Yield: 50–75% (based on analogous reactions)7.
Key Research Findings
-
Chlorination Efficiency: POCl₃ achieves near-quantitative substitution of the 4-hydroxy group, making it the reagent of choice for halogenation4.
-
Thermal Stability: The compound withstands high temperatures (250°C) during cyclization without decomposition6.
-
Stereochemical Control: BF₃·OEt₂ promotes stereoselective cyclization, critical for natural product synthesis5.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate has shown promising antimicrobial properties. Research indicates that derivatives of tetrahydroquinoline exhibit activity against various bacterial strains and fungi. This makes them potential candidates for developing new antibiotics or antifungal agents .
Anticancer Properties
Studies have explored the anticancer potential of tetrahydroquinoline derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation. Its mechanism may involve the induction of apoptosis in cancer cells, making it a subject of interest for further development in cancer therapeutics .
Neuroprotective Effects
Research indicates that compounds similar to this compound may offer neuroprotective effects. These properties are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .
Material Science
Polymer Chemistry
This compound can serve as a building block in the synthesis of polymers with specific properties. Its unique structure allows for modifications that can enhance thermal stability and mechanical strength in polymeric materials. Research into polymer composites incorporating this compound has shown improved performance characteristics compared to traditional materials .
Dyes and Pigments
this compound can be utilized in the production of dyes and pigments due to its chromophoric properties. Its incorporation into dye formulations has been studied for applications in textiles and coatings where colorfastness and stability are critical .
Organic Synthesis
Synthetic Intermediates
The compound is a valuable intermediate in organic synthesis pathways. It can be used to synthesize various derivatives that possess enhanced biological activity or altered physical properties. Its application in multi-step synthesis routes demonstrates its versatility as a precursor in creating complex organic molecules .
Catalysis
There is ongoing research into the use of this compound as a catalyst or catalyst precursor in organic reactions. Its ability to facilitate reactions under mild conditions could lead to more sustainable synthetic methodologies that reduce energy consumption and waste generation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated against E.coli and S.aureus | Showed significant inhibition at low concentrations |
| Anticancer Activity Research | Tested on breast cancer cell lines | Induced apoptosis; reduced cell viability by 50% at 10 µM |
| Neuroprotective Effects | In vitro studies on neuronal cells | Reduced oxidative stress markers; improved cell survival rates |
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s hydroxyl and methoxy groups influence its polarity, hydrogen-bonding capacity, and electronic properties. Below is a comparison with key analogues:
*Calculated based on molecular formula C13H17NO3.
Key Observations:
- Halogen Substituents : Increase molecular weight and may influence pharmacokinetics (e.g., iodine in 1909325-97-8) .
- Ketone vs. Ester Groups : 2-oxo derivatives exhibit reduced conformational flexibility compared to esters .
Key Observations:
- BF3·Et2O-Mediated Reactions : Efficient for generating oxo derivatives via stable iminium intermediates .
- Cycloaddition Strategies: Useful for constructing polysubstituted tetrahydroquinolines but require high temperatures .
Physicochemical Properties
Biological Activity
Ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS No. 85705-26-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its potential therapeutic applications.
- Molecular Formula : C13H17NO4
- Molecular Weight : 247.28 g/mol
- Structure : The compound features a tetrahydroquinoline core with hydroxy and methoxy substituents that are crucial for its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of the quinoline structure exhibit potent antimicrobial properties. This compound has shown promising results against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 22 | |
| Klebsiella pneumoniae | 25 | |
| Staphylococcus aureus | 20 |
These findings suggest that the compound could be developed into a novel antibacterial agent.
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, derivatives have been tested against cancer cell lines such as HeLa and have demonstrated significant cytotoxicity without affecting non-cancerous cells:
These results indicate a selective action towards cancer cells, making it a candidate for further investigation in cancer therapy.
3. Antiviral Activity
Recent studies have highlighted the antiviral properties of quinoline derivatives. This compound has exhibited activity against viral pathogens:
- The compound showed significant inhibition of viral replication in vitro.
- Enhanced lipophilicity and electron-withdrawing substituents on the aromatic ring were found to improve antiviral efficacy.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Using 8-hydroxyquinoline and ethyl acetoacetate under acidic conditions.
- Cyclization Techniques : Employing microwave-assisted synthesis to enhance yield and reduce reaction time.
- Biocatalytic Approaches : Utilizing enzymes for more environmentally friendly synthesis pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted by Rbaa et al. demonstrated the synthesis of various derivatives based on the tetrahydroquinoline structure and evaluated their antimicrobial activity against clinical isolates. The study reported that modifications at specific positions led to enhanced activity against resistant strains of bacteria .
Case Study 2: Cytotoxicity in Cancer Cells
In a research study focused on anticancer properties, compounds derived from this class were tested against multiple cancer cell lines. The results indicated that certain substitutions significantly increased cytotoxicity while maintaining low toxicity levels in non-cancerous cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing Ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclization reactions of N-substituted anilines with triethyl methanetricarboxylate under high temperatures (215–220°C). This method avoids toxic solvents, aligning with green chemistry principles, and achieves high yields (~70–95%) . Key steps include:
- Use of excess triethyl methanetricarboxylate as both reagent and solvent.
- Post-synthesis recovery of excess reagent via distillation (losses <5%).
- Crystallization from ether-hexane or ethanol for purification .
Q. How can structural confirmation be achieved using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR Analysis : Assign peaks based on characteristic signals (e.g., δ 1.0–1.3 ppm for ethyl CH3, δ 3.4–5.1 ppm for methoxy and hydroxyl groups). Multiplicity patterns (e.g., ABX3 systems) help resolve stereochemistry .
- X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen bonding networks (e.g., O–H···O interactions) stabilize the tetrahydroquinoline core, which can be analyzed via graph set theory .
Q. What are the critical factors for optimizing reaction yields in large-scale synthesis?
- Methodological Answer :
- Maintain stoichiometric excess of triethyl methanetricarboxylate (3:1 ratio to aniline derivatives).
- Control reaction temperature (215–220°C) to prevent decarboxylation.
- Employ stepwise crystallization (e.g., ether-petroleum ether) to isolate pure product .
Advanced Research Questions
Q. How can enantioselective synthesis of tetrahydroquinoline derivatives be achieved?
- Methodological Answer :
- Use phosphine-catalyzed [4+2] annulation with β'-acetoxy allenoates to introduce chirality. Chiral ligands like (R)-Cy2MOP enhance enantiomeric excess (e.g., >90% ee) .
- Challenges include steric bulk effects; HPLC analysis (e.g., chiral columns) is critical for resolving diastereomers .
Q. What strategies address contradictions in NMR data for structural isomers?
- Methodological Answer :
- Compare experimental NMR with computational predictions (DFT calculations).
- Analyze coupling constants (e.g., J = 2.5–9 Hz for aromatic protons) to distinguish regioisomers .
- Perform NOESY experiments to confirm spatial proximity of substituents .
Q. How do hydrogen bonding patterns influence the compound’s stability and reactivity?
- Methodological Answer :
- Hydrogen bonding (e.g., hydroxyl to carbonyl groups) stabilizes the tetrahydroquinoline ring, reducing keto-enol tautomerism.
- Graph set analysis (e.g., Etter’s rules) predicts aggregation behavior in crystals, affecting solubility and degradation pathways .
Q. What computational tools are recommended for modeling reaction mechanisms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
